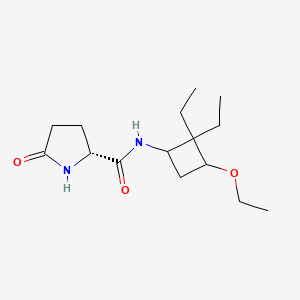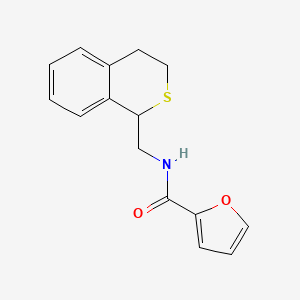
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide, also known as Isothiocarbamate (ITC), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITC is a small molecule that can be synthesized through various methods and has been shown to have a wide range of biological effects. In
Mécanisme D'action
ITC has been shown to have a variety of mechanisms of action, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis by activating caspase enzymes. It has also been shown to inhibit the activity of histone deacetylases, leading to the inhibition of cancer cell growth. In bacteria, ITC has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to bacterial cell death. In addition, ITC has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ITC has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis and inhibit cancer cell growth. In bacteria, ITC has been shown to inhibit cell wall synthesis and lead to bacterial cell death. In addition, ITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
ITC has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic properties. However, there are also limitations to using ITC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on ITC, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Further research is needed to fully understand its mechanisms of action and to determine its potential toxicity. In addition, research on the synthesis of ITC and its derivatives may lead to the development of new compounds with enhanced therapeutic properties.
Méthodes De Synthèse
ITC can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-furoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. These methods result in the formation of ITC as a yellow crystalline solid.
Applications De Recherche Scientifique
ITC has been shown to have potential therapeutic properties in various scientific research studies. It has been studied for its anticancer, antibacterial, antifungal, and anti-inflammatory properties. ITC has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, ITC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBYAQVAWUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
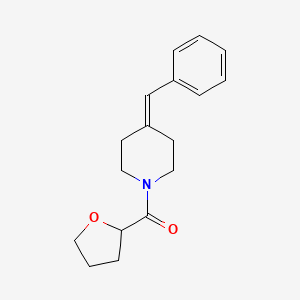

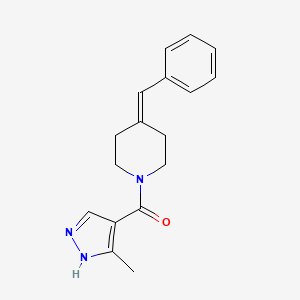

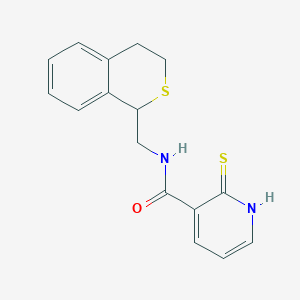




![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
